Antibiotic 273 A1-beta
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Overview
Description
Antibiotic 273 A1-beta is a member of the beta-lactam class of antibiotics, which are characterized by their four-membered beta-lactam ring. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria. It functions by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic 273 A1-beta typically involves the condensation of precursor amino acids, such as delta-(L-alpha-aminoadipic acid), L-cysteine, and L-valine, to form delta-(L-alpha-aminoadipoyl)-L-cysteinyl-D-valine. This intermediate undergoes further enzymatic reactions to form the beta-lactam ring structure .
Industrial Production Methods
Industrial production of this compound often employs high-yield strains of Penicillium chrysogenum or Acremonium chrysogenum. These strains are genetically engineered to enhance the production of the antibiotic. The fermentation process is optimized to maximize yield, followed by extraction and purification steps to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions
Antibiotic 273 A1-beta undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antibiotic 273 A1-beta has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use it to investigate bacterial resistance mechanisms and to develop new antibiotics.
Medicine: It is employed in clinical trials to evaluate its efficacy against resistant bacterial strains.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard for quality control in antibiotic production
Mechanism of Action
Antibiotic 273 A1-beta exerts its effects by inhibiting penicillin-binding proteins, which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, the antibiotic prevents the cross-linking of peptidoglycan strands, leading to cell wall weakening and eventual lysis. This mechanism is particularly effective against actively dividing bacteria .
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Cephalosporin C: A beta-lactam antibiotic with a broader spectrum of activity and greater resistance to beta-lactamase enzymes.
Carbapenem: Known for its broad-spectrum activity and resistance to most beta-lactamases.
Uniqueness
Antibiotic 273 A1-beta is unique due to its high potency against Gram-positive bacteria and its ability to overcome certain resistance mechanisms that affect other beta-lactam antibiotics. Its specific structure allows for strong binding to penicillin-binding proteins, making it a valuable tool in the fight against bacterial infections .
Properties
Molecular Formula |
C43H62N4O23S3 |
---|---|
Molecular Weight |
1099.2 g/mol |
IUPAC Name |
(3S)-3-[(3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18+,22-,23-,25+,26-,27-,30?,31+,32+,33-,35?,42+,43-/m0/s1 |
InChI Key |
HQSNXADXGQAEOU-OKUAUXBOSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)OC)([C@@H](C)OC(=O)C(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Origin of Product |
United States |
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